ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H23F2N5O3S and its molecular weight is 499.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.14896711 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its derivatives have been synthesized and tested for their biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some of these compounds have shown excellent biocidal properties, indicating potential applications in developing antimicrobial agents (Youssef et al., 2011).
Heterocyclic Systems and Isomerism
The cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates has led to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit ring-chain isomerism, depending on the solvent and the length of the fluoroalkyl substituent, suggesting a versatile scaffold for chemical synthesis with potential implications in drug design and development (Goryaeva et al., 2009).
Phosphodiesterase Inhibition and Antihypertensive Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been described as specific inhibitors of cGMP-specific (type V) phosphodiesterase, demonstrating both enzymatic and cellular activity as well as in vivo oral antihypertensive activity. This suggests potential applications in developing novel treatments for hypertension (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential use in developing therapies for cancer and inflammation. These compounds have shown promising results in cytotoxicity assays against cancer cell lines and in inhibiting 5-lipoxygenase activity, a key enzyme in the inflammation pathway (Rahmouni et al., 2016).
Antimicrobial and Antituberculosis Activity
Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones has explored their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting their therapeutic promise. Moreover, structural analogs of antituberculous agents based on the ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate scaffold have been synthesized and evaluated for tuberculostatic activity, offering new avenues for tuberculosis treatment (Auzzi et al., 1983; Titova et al., 2019).
Properties
IUPAC Name |
ethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-propylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O3S/c1-4-11-30(24-28-14(3)19(35-24)23(33)34-5-2)22(32)16-13-27-31-18(20(25)26)12-17(29-21(16)31)15-9-7-6-8-10-15/h6-10,12-13,20H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFTEGNPLNIAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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